[(2-Aminophenyl)amino]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIDIUHUNFFTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285534 | |
| Record name | [(2-aminophenyl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-60-9 | |
| Record name | NSC42198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-aminophenyl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Utility of 2 Aminophenyl Amino Acetonitrile As a Key Intermediate
Intramolecular Cyclization as a Route to Quinoxaline (B1680401) Derivatives
The synthesis of quinoxaline derivatives from [(2-Aminophenyl)amino]acetonitrile primarily involves an intramolecular cyclization reaction. This process leads to the formation of a di-hydro-quinoxaline intermediate, which can then be aromatized to yield the final quinoxaline product.
Pathways to 3,4-Dihydroquinoxalin-2-amine (B11920997) Formation
The initial step in the synthesis of quinoxaline derivatives from this compound is its intramolecular cyclization to form 3,4-dihydroquinoxalin-2-amine. thieme-connect.de This reaction proceeds through the nucleophilic attack of the primary aromatic amine onto the carbon atom of the nitrile group, leading to the formation of a six-membered dihydro-quinoxaline ring. This intermediate is a crucial stepping stone for the synthesis of a variety of quinoxaline-based compounds. thieme-connect.de
Dehydrogenation Strategies for Aromatization to Quinoxalin-2-amine (B120755)
To obtain the fully aromatic quinoxalin-2-amine, the intermediate 3,4-dihydroquinoxalin-2-amine must undergo dehydrogenation. thieme-connect.de This oxidation step is essential for the formation of the stable aromatic quinoxaline ring system. Various methods have been developed to achieve this transformation efficiently.
A notable method for the dehydrogenation of 3,4-dihydroquinoxalin-2-amine involves the use of a catalytic system composed of iron(II) chloride and hydrogen peroxide. thieme-connect.de In this system, iron(II) acts as a catalyst to facilitate the oxidation of the dihydro-quinoxaline ring by hydrogen peroxide, leading to the formation of quinoxalin-2-amine. thieme-connect.de This method is effective for the synthesis of both unsubstituted and alkyl-substituted quinoxalin-2-amines. thieme-connect.de Other catalytic systems, often employing transition metals, have also been explored for the dehydrogenation of N-heterocycles. kaust.edu.saacs.org For instance, manganese and ruthenium complexes have shown efficacy in catalyzing the dehydrogenation of 1,2,3,4-tetrahydroquinoxalines. kaust.edu.sachemrxiv.org
For improved efficiency and convenience, one-pot procedures that combine the cyclization and dehydrogenation steps have been developed. In such a protocol, this compound can be converted directly to quinoxalin-2-amine without the need to isolate the 3,4-dihydroquinoxalin-2-amine intermediate. thieme-connect.de This is achieved by adding a dehydrogenating agent, such as hydrogen peroxide with a catalytic amount of iron(II) chloride, to the reaction mixture after the initial cyclization. thieme-connect.de One-pot syntheses are highly desirable in organic chemistry as they can reduce reaction times, minimize waste, and simplify purification processes. rsc.orgrsc.orgbohrium.com
Application in the Synthesis of Substituted Quinoxalin-2-amines
The methodology involving the cyclization of this compound has been successfully applied to the synthesis of various substituted quinoxalin-2-amines. thieme-connect.dethieme-connect.de By starting with appropriately substituted this compound precursors, a range of functionalized quinoxalin-2-amines can be accessed. This versatility makes it a valuable tool for creating libraries of quinoxaline derivatives for applications in medicinal chemistry and materials science. mdpi.comnih.gov
Comparative Analysis with Other Heterocyclic Ring-Forming Reactions
The synthesis of quinoxalines from this compound is one of several methods to construct this important heterocyclic scaffold. The classical and most widely used method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govjocpr.com This approach is straightforward but can sometimes require harsh conditions, such as high temperatures and the use of strong acid catalysts. nih.gov
Other strategies for quinoxaline synthesis include:
Oxidative coupling of epoxides with 1,2-diamines. nih.gov
Cyclization of aryl amino oximes and α-dicarbonyl compounds. nih.gov
Tandem oxidation of α-hydroxy ketones followed by condensation with o-phenylenediamines. nih.gov
Oxidative cyclization of 2-aminophenols with benzyl (B1604629) alcohols. chemrxiv.org
The use of this compound offers an alternative pathway that avoids the direct use of often unstable or commercially unavailable 1,2-dicarbonyl compounds. The intramolecular nature of the cyclization can also offer advantages in terms of regioselectivity when synthesizing unsymmetrically substituted quinoxalines.
Modern advancements in synthetic methodology have also introduced greener and more efficient approaches, such as the use of recyclable catalysts and environmentally benign solvents. academie-sciences.fr For instance, cellulose (B213188) sulfuric acid has been employed as a reusable catalyst for the condensation of 1,2-diketones with o-diamines in water or ethanol (B145695). academie-sciences.fr
Below is a comparative table summarizing different approaches to quinoxaline synthesis:
| Synthetic Method | Starting Materials | Key Reaction Step | Advantages | Disadvantages |
| From this compound | This compound | Intramolecular Cyclization & Dehydrogenation | Avoids use of 1,2-dicarbonyls, potential for regioselectivity. thieme-connect.de | May require a separate dehydrogenation step. thieme-connect.de |
| Classical Condensation | o-Phenylenediamine & 1,2-Dicarbonyl Compound | Condensation | Widely applicable, straightforward. sapub.orgnih.gov | Can require harsh conditions (high temp, strong acid). nih.gov |
| From α-Hydroxy Ketones | o-Phenylenediamine & α-Hydroxy Ketone | Oxidative Cyclization | One-pot procedure, good yields. nih.gov | Often requires an oxidant like iodine. nih.gov |
| Green Chemistry Approach | o-Phenylenediamine & 1,2-Diketone | Catalytic Condensation | Environmentally friendly, recyclable catalyst. academie-sciences.fr | Substrate-dependent yields. academie-sciences.fr |
Mechanistic Investigations of Transformations Involving 2 Aminophenyl Amino Acetonitrile
Detailed Reaction Mechanisms of Intramolecular Cyclization
The intramolecular cyclization of compounds bearing a (2-aminophenyl)amino group is proposed to proceed via a nucleophilic attack of one of the amino groups on the electrophilic nitrile carbon. This process is often facilitated by a base and may involve an oxidative step to yield the final aromatic product.
Based on analogous reactions, the cyclization of [(2-Aminophenyl)amino]acetonitrile likely proceeds through several key intermediates. The reaction is initiated by the deprotonation of one of the amino groups, enhancing its nucleophilicity. The subsequent intramolecular attack on the nitrile carbon leads to a tetrahedral intermediate. This is followed by a series of proton transfers and elimination of ammonia (B1221849) to form the cyclized product.
In the related oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a base-assisted mechanism is proposed where the primary amino group acts as the nucleophile. nih.govacs.orgsemanticscholar.orgresearchgate.net The reaction is believed to commence with the deprotonation of the α-carbon to the ketone, which is not present in this compound. However, the core principle of a nucleophilic amine attacking an electrophilic center remains relevant. For this compound, the primary amino group is the likely nucleophile attacking the nitrile carbon.
A plausible mechanistic pathway for the cyclization of this compound can be envisioned as follows:
Deprotonation: A base abstracts a proton from the primary amino group, increasing its nucleophilicity.
Intramolecular Nucleophilic Attack: The resulting amide anion attacks the electrophilic carbon of the nitrile group, forming a cyclic tetrahedral intermediate.
Protonation and Tautomerization: The intermediate undergoes protonation and tautomerization to form an amino-substituted dihydrobenzimidazole derivative.
Oxidation/Aromatization: An oxidation step, potentially involving an external oxidizing agent or atmospheric oxygen, leads to the final aromatic benzimidazole (B57391) product.
While specific transition state calculations for this compound are not available, computational studies on similar intramolecular cyclizations suggest that the energy barrier for the cyclization step is a critical determinant of the reaction rate. nih.govnih.gov
Proton transfer is a critical component of the cyclization mechanism. The basicity of the amino groups in this compound plays a significant role. The primary amino group is generally more basic than the secondary amino group due to the electron-withdrawing effect of the phenyl ring on the secondary amine. However, the reaction conditions, including the solvent and the nature of the base used, can influence which amino group is deprotonated.
The use of a suitable base is crucial for initiating the reaction by enhancing the nucleophilicity of the attacking amino group. The choice of base can also affect the equilibrium between the starting material and the deprotonated intermediate. Studies on related systems have employed bases such as potassium hydroxide. nih.govacs.org
Factors Influencing Reaction Selectivity
Regioselectivity in the cyclization of this compound would arise if the two amino groups have different reactivities, leading to the preferential formation of one constitutional isomer over another. In the case of an unsubstituted phenyl ring, the two nitrogen atoms of the o-phenylenediamine (B120857) moiety are electronically similar. However, substitution on the phenyl ring could introduce electronic and steric effects that favor attack from one amino group over the other.
In the analogous cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, it has been observed that N-substitution on the aniline (B41778) moiety can significantly alter the reaction pathway. acs.org When the secondary aniline is part of the starting material, a side reaction involving the cleavage of the cyano group can occur. acs.org This suggests that substitution on the nitrogen atoms can direct the course of the reaction, a principle that would apply to derivatives of this compound.
For the intramolecular cyclization of the achiral molecule this compound to form an achiral benzimidazole product, stereochemical considerations are not applicable. However, if the starting material were chiral, for instance, through substitution on the acetonitrile (B52724) methylene (B1212753) group, the stereochemistry of the starting material could influence the stereochemistry of the product, potentially leading to diastereomers or enantiomers. No specific studies on the stereochemical outcomes of this particular reaction have been found.
Kinetic and Thermodynamic Considerations of the Cyclization Process
Detailed kinetic and thermodynamic data for the intramolecular cyclization of this compound are not available in the reviewed literature. However, general principles of cyclization reactions can be applied. The thermodynamics of the reaction will be governed by the relative stabilities of the reactant and the aromatic benzimidazole product. The formation of a stable aromatic ring provides a strong thermodynamic driving force for the reaction.
The kinetics of the reaction will be influenced by several factors:
Activation Energy: The height of the energy barrier for the rate-determining step, likely the intramolecular nucleophilic attack, will dictate the reaction rate.
Temperature: Higher temperatures generally increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.
Concentration of Reactants and Catalysts: The concentration of the substrate and the base will influence the reaction rate according to the reaction's rate law.
Experimental conditions from related studies on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles provide some insight into the factors affecting the reaction. For instance, the choice of oxidant and base, as well as the reaction time and temperature, have been optimized to improve yields. nih.govacs.org
Table of Optimized Reaction Conditions for an Analogous Oxidative Cyclization nih.govacs.org
| Entry | Oxidant | Base | Solvent | Time (min) | Yield (%) |
| 1 | - | KOH | Ar | - | No Conversion |
| 2 | KMnO4 | KOH | MeCN | - | Decomposition |
| 3 | DDQ | KOH | MeCN | - | Decomposition |
| 4 | DMSO | KOH | DMSO | 40 | 80 |
| 5 | DMSO | NaOH | DMSO | 60 | 52 |
This data highlights the sensitivity of the reaction to the choice of reagents, indicating that both kinetic and thermodynamic factors are at play in achieving a successful transformation.
Advanced Synthetic Applications and Derivatization Strategies
Elaboration of Quinoxaline (B1680401) Scaffolds Derived from [(2-Aminophenyl)amino]acetonitrile
This compound serves as a key starting material for the synthesis of quinoxalin-2-amine (B120755) through intramolecular cyclization. This process involves the formation of a 3,4-dihydroquinoxalin-2-amine (B11920997) intermediate, which is subsequently dehydrogenated to yield the aromatic quinoxalin-2-amine. thieme-connect.de This foundational reaction provides a gateway to a diverse range of substituted quinoxalines with potential applications in medicinal chemistry and materials science. encyclopedia.pubresearchgate.net
The quinoxaline core, once formed, can be further functionalized to introduce a variety of substituents, thereby modulating its electronic and steric properties. Quinoxalines are generally deactivated towards electrophilic substitution; however, these reactions are most likely to occur at the 5 and 8 positions. thieme-connect.de The introduction of electron-donating groups into the benzenoid ring can facilitate electrophilic substitution. thieme-connect.de
Conversely, nucleophilic substitution is also a viable strategy, particularly for quinoxaline N-oxides, where the position alpha to the N-oxide moiety exhibits enhanced reactivity. thieme-connect.de A variety of functional groups can be introduced through these methods, including halogens, nitro groups, and amino groups, which can then serve as handles for further synthetic transformations.
For example, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives has been achieved through a multi-step process involving protection, nitration, and reduction of a substituted benzamine, followed by cyclization. nih.gov Additionally, the direct C-H amination of tetrahydroquinoxalines under aerobic copper catalysis provides a practical route to diaminoquinoxalines. nih.gov
Table 1: Examples of Functionalized Quinoxalines
| Compound Name | Substituents | Reference |
|---|---|---|
| 2-(3-(p-Tolyl)quinoxalin-2-yl)aniline | p-Tolyl at C3, Aniline (B41778) at C2 | nih.gov |
| 2-(3-(Naphthalen-2-yl)quinoxalin-2-yl)aniline | Naphthalen-2-yl at C3, Aniline at C2 | nih.gov |
| 2-(6-Methyl-3-(p-tolyl)quinoxalin-2-yl)aniline | Methyl at C6, p-Tolyl at C3, Aniline at C2 | nih.gov |
| 6-Chloro-7-fluoroquinoxaline derivatives | Chloro at C6, Fluoro at C7 | nih.gov |
Quinoxaline derivatives serve as versatile building blocks for the construction of more complex, fused polycyclic systems. rsc.org These reactions often involve annulation, where a new ring is fused onto the existing quinoxaline scaffold.
One common strategy is the synthesis of pyrrolo[1,2-a]quinoxalines. This can be achieved through various methods, including the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers catalyzed by iron(III) chloride, or through an acid-catalyzed Pictet-Spengler reaction of 1-(2-aminophenyl)pyrroles with aldehydes. nih.govmdpi.comrsc.org Visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides also provides a mild and facile route to highly functionalized pyrrolo[1,2-a]quinoxalines. nih.gov
Furthermore, the synthesis of other nitrogen-rich polycyclic heterocycles containing a quinoxaline core has been described. nih.gov For instance, a hexaazapentacycle has been formed from a sulfide-substituted quinoxaline and butylamine. rsc.org These complex structures are of interest for their potential applications in materials science and as novel therapeutic agents.
Table 2: Examples of Polycyclic Systems Derived from Quinoxalines
| Polycyclic System | Synthetic Precursor(s) | Catalyst/Conditions | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | 1-(2-Aminophenyl)pyrroles and cyclic ethers | FeCl₃, TBHP, CF₃SO₃H | nih.gov |
| 4-Aryl substituted pyrrolo[1,2-a]quinoxalines | 1-(2-Aminophenyl)pyrroles and substituted aldehydes | Acetic acid, Methanol, Reflux | mdpi.com |
| Highly functionalized pyrrolo[1,2-a]quinoxalines | Ortho-substituted arylisocyanides and phenyliodine(III) dicarboxylate reagents | Visible light | nih.gov |
Exploration of this compound in Cascade Reactions
This compound and its derivatives are valuable substrates in cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. benthamdirect.com These reactions are highly efficient as they minimize the need for purification of intermediates, reduce waste, and save time and resources. nih.gov
A notable example is the vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile (B23982) with N,N-dimethyl enaminones or chalcones to produce pyrido[2,3-b]indoles. benthamdirect.com This method is advantageous due to its use of readily available starting materials and good functional group tolerance. benthamdirect.com
Furthermore, multicomponent domino reactions (MDRs) involving related structures have been extensively reviewed, highlighting the power of this approach for the synthesis of diverse five-, six-, and seven-membered heterocycles and their fused derivatives. nih.govfrontiersin.org While not directly involving this compound in all cited examples, these studies underscore the potential for developing novel cascade reactions with this versatile building block.
Analogues and Homologues in Related Cyclization Reactions
The cyclization reactions of this compound can be better understood by examining the reactivity of its analogues and homologues. The classical synthesis of quinoxalines involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a reaction first reported in 1884. encyclopedia.pub The reactivity of unsymmetrically substituted o-phenylenediamines in these reactions is influenced by the electronic nature of the substituents, which affects the nucleophilicity of the two amino groups and can lead to mixtures of isomeric products. thieme-connect.de
For instance, in reactions with α-oxoaldehydes, an electron-donating substituent on the benzene-1,2-diamine ring directs the initial condensation to the more nucleophilic amino group, leading to the formation of the 2,7-disubstituted quinoxaline. thieme-connect.de Conversely, an electron-withdrawing nitro group favors the formation of the 2,6-disubstituted product. thieme-connect.de
The use of α-amino nitriles in the synthesis of other heterocyclic systems, such as benzimidazoles and benzothiazoles, has also been reported. researchgate.net These reactions, often catalyzed by transition metals, demonstrate the versatility of the α-amino nitrile moiety in cyclization reactions. researchgate.net The study of these related reactions provides valuable insights into the factors that govern the regioselectivity and efficiency of the cyclization of this compound and its derivatives.
Theoretical and Computational Chemistry Studies on 2 Aminophenyl Amino Acetonitrile
Quantum Mechanical Analysis of Molecular Structure and Conformations
Quantum mechanical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules. For derivatives of α-aminonitriles, similar to [(2-Aminophenyl)amino]acetonitrile, extensive theoretical calculations have been performed to investigate their structural and vibrational properties. researchgate.net
The molecular geometry and harmonic vibrational frequencies are typically studied at the ground state. researchgate.net For instance, in a related study on 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, the molecular geometry was optimized, and vibrational frequencies were calculated. researchgate.net The assignment of fundamental vibration modes is often accomplished using potential energy distribution (PED). researchgate.net
Furthermore, quantum theory of atoms in molecules (QTAIM) can be employed to calculate topological parameters at bond critical points (BCP), revealing the reactive strength and nature of various intermolecular and intramolecular hydrogen bonds that influence the geometry. researchgate.net Molecular electrostatic potential surface (MESP) contour maps are also plotted to predict how different geometries might interact. researchgate.net
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling is a key tool for investigating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of energy barriers.
Transition State Characterization and Activation Energy Calculations
The characterization of transition states and the calculation of activation energies are crucial for understanding reaction kinetics. For reactions involving aminolysis of esters in acetonitrile (B52724), the mechanism can be complex, potentially involving a zwitterionic tetrahedral intermediate. acs.org The rate-limiting step can change depending on the reactants, shifting from the expulsion of the leaving group to the initial nucleophilic attack. acs.org
In the context of dehydrogenation reactions, density functional theory (DFT) calculations are used to map out reaction profiles. For example, in the dehydrogenation of ammonia-borane catalyzed by iridium complexes, DFT calculations have been used to investigate plausible reaction mechanisms. acs.org These calculations can help determine whether processes like simultaneous BH/NH bond activation occur and can quantify the energy barriers for such steps. acs.org
The apparent activation energy for chemical reactions can be determined experimentally and computationally. For instance, the thermal decomposition of certain compounds has been studied using methods like the Kissinger and Flynn-Wall-Ozawa equations, yielding apparent activation energies in the range of 210-212 kJ·mol⁻¹. pku.edu.cn In catalytic reactions, such as the dehydroamination of ethanol (B145695) to acetonitrile, the apparent activation energy can be significantly lowered by the catalyst. rsc.org For example, a Cu-Zr binary catalyst was found to decrease the activation energy from 69.3 kJ·mol⁻¹ to 47.0 kJ·mol⁻¹. rsc.org
Insights into Catalyst-Substrate Interactions in Dehydrogenation
Computational studies provide invaluable insights into the interactions between catalysts and substrates during reactions like dehydrogenation. In the dehydrogenation of ammonia-borane catalyzed by iridium complexes, DFT calculations have been employed to understand the role of the catalyst. acs.org These studies can reveal how the substrate interacts with the metal center and the surrounding ligands. acs.org For instance, calculations can show the proximity of the substrate to the metal's hydride ligands and whether specific functional groups on the catalyst are involved in the catalytic process. acs.org
The design of catalysts often relies on incorporating functionalities that can assist in the reaction. Ligands with Brønsted acidic/basic sites, for example, can participate in ligand-assisted processes, which can be modeled computationally. acs.org These models can elucidate the mode of metal-ligand cooperation and its effect on the catalytic cycle. acs.org
Structure-Reactivity Relationship Predictions via Computational Methods
Computational methods are powerful in establishing structure-reactivity relationships, which are essential for predicting the behavior of new compounds and for designing more efficient catalysts and reactions.
By applying various structure-reactivity correlations, selectivity parameters can be determined for reactions like anilinolysis. rsc.org For instance, in the aminolysis of dithio esters, parameters such as ρX, βX, ρZ, βZ, and ρXZ are used to understand the influence of substituents on the reaction rate and mechanism. rsc.org The sign and magnitude of these parameters can indicate whether the reaction proceeds through a stepwise or concerted mechanism and can provide information about the nature of the transition state. rsc.org
Computational studies can also explain observed reactivity trends. For example, the much faster rates of reaction for thiocarbonyl esters compared to carbonyl esters in stepwise nucleophilic substitution reactions have been attributed to the lower energy levels of the πC=S and σC-LG antibonding orbitals. rsc.org
Furthermore, kinetic isotope effects, such as the normal kH/kD > 1.0 observed in reactions involving deuterated anilines, can be rationalized through computational modeling. rsc.org These effects can suggest concurrent proton transfer in the transition state, which can be visualized and analyzed using computational models of the transition state structure. rsc.org
Q & A
Q. What are the most reliable synthetic routes for [(2-Aminophenyl)amino]acetonitrile, and how can reaction yields be optimized?
this compound is synthesized via gold-catalyzed cyclization reactions using 2-aminophenyl propargyl enaminones. A typical protocol involves AuClPPh₃ (5 mol%)/AgSbF₆ (5 mol%) and acetic acid (5 mol%) in acetonitrile at room temperature, achieving yields of 66–93%. Electron-donating substituents on the enaminone enhance yields due to favorable electronic effects . Optimization requires control of solvent polarity (acetonitrile preferred), catalyst loading, and temperature (30–60°C). For reproducibility, ensure inert atmospheric conditions and rigorous purification via column chromatography .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- HPLC : Use a C18 column with gradient elution (acetonitrile/water or sodium acetate buffer) and UV detection at 254 nm. Retention times should align with standards, and peak purity can be confirmed via diode-array detection .
- LC-MS/MS : Employ isotope dilution (ID-LC-MS/MS) for quantification. Derivatize with hydrophilic-lipophilic balance (HLB) solid-phase extraction to enhance ionization efficiency. Monitor transitions using high-resolution mass spectrometry (HRMS) for specificity .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve aromatic protons (δ 6.5–7.5 ppm) and nitrile groups (δ ~120 ppm in ¹³C) .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in gold-catalyzed cyclization reactions?
The compound acts as a nucleophilic intermediate in 6-endo-dig cyclization. Gold(I) catalysts activate the alkyne moiety of propargyl enaminones, inducing electron density redistribution. The nitrile group stabilizes transition states via resonance, while the 2-aminophenyl group facilitates regioselective attack. Computational studies (DFT) suggest that electron-donating substituents lower activation energy by enhancing charge delocalization .
Q. How can researchers resolve contradictions in reported yields for this compound synthesis under varying conditions?
Discrepancies arise from solvent effects, catalyst decomposition, or competing pathways. For example:
- Solvent Polarity : Acetonitrile (high polarity) stabilizes intermediates better than THF, improving yields by 15–20% .
- Catalyst Stability : AuClPPh₃ degrades above 60°C, leading to byproducts. Use low temperatures (<50°C) and fresh catalyst batches .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) reduce yields due to destabilized transition states. Statistical analysis (ANOVA) of substituent electronic parameters (Hammett constants) can quantify these effects .
Q. What advanced computational models predict the reactivity of this compound in interstellar chemistry?
Density Functional Theory (DFT) simulations model its formation in interstellar media (e.g., Sgr B2(N)). Key steps include:
- Gas-Phase Reactions : Radical-radical recombination of NH₂ and CH₂CN radicals.
- Grain-Surface Chemistry : Hydrogenation of acetonitrile on icy grains at 100 K, supported by observed column densities (2.8×10¹⁶ cm⁻²) and temperatures (100 K) .
Contradictions with lab data arise from differing pressure regimes; interstellar low-density conditions favor radical pathways over thermal activation .
Q. How do researchers address challenges in detecting this compound in complex matrices like biological fluids?
- Sample Preparation : Deproteinize serum with cold acetonitrile (4:1 v/v), then extract via hydrophilic interaction liquid chromatography (HILIC) SPE .
- Limit of Quantification (LOQ) : Achieve sub-μg/L sensitivity using peptide-based calibration and parallel reaction monitoring (PRM) on HRMS .
- Interference Mitigation : Use stable isotope-labeled (SIL) internal standards (e.g., ¹³C-labeled acetonitrile) to correct for matrix effects .
Data Contradiction and Validation
Q. Why do interstellar abundance models for this compound conflict with laboratory spectral data?
Observed column densities (2.8×10¹⁶ cm⁻²) in Sgr B2(N) exceed lab predictions by 1–2 orders of magnitude. Proposed explanations:
Q. How can researchers validate the biological relevance of this compound derivatives?
- In Silico Screening : Dock derivatives into target enzymes (e.g., histone deacetylases) using molecular dynamics simulations. Validate with IC₅₀ assays .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS. High stability (>6 hr half-life) suggests therapeutic potential .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
